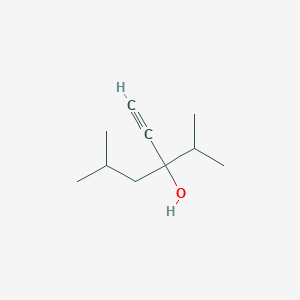
5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol: is an organic compound with the molecular formula C10H18O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond. The compound is used in various scientific research applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with an appropriate alkyl halide. The reaction typically requires a strong base, such as sodium amide (NaNH2), to deprotonate the alkyne and generate a nucleophilic species that can attack the alkyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The triple bond can be reduced to a double or single bond using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also serve as a substrate in bioconjugation reactions.
Medicine: The compound’s reactivity makes it a potential candidate for drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique properties make it valuable in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Pathways: The compound can affect metabolic pathways by altering the activity of key enzymes involved in biosynthesis and degradation processes.
Comparison with Similar Compounds
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: This compound has a similar structure but differs in the position of the double bond and the presence of an isopropenyl group.
Hex-5-yn-1-ol: This compound shares the alkyne and hydroxyl functionalities but has a different carbon chain length and branching.
Uniqueness: 5-Methyl-3-(propan-2-yl)hex-1-yn-3-ol is unique due to its specific combination of a hydroxyl group and a triple bond within a branched carbon chain. This structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
919516-06-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-3-propan-2-ylhex-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-10(11,9(4)5)7-8(2)3/h1,8-9,11H,7H2,2-5H3 |
InChI Key |
HJMZTXDBIAQFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


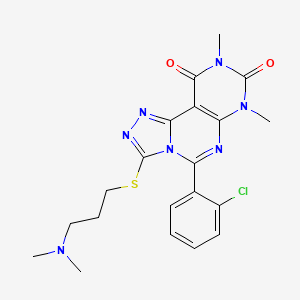
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)

![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
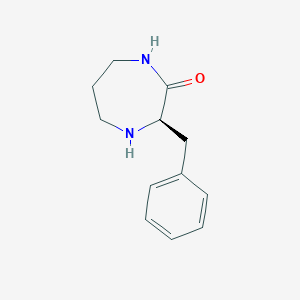
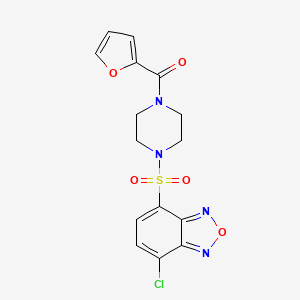

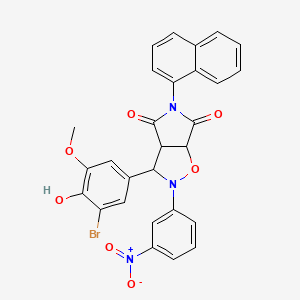


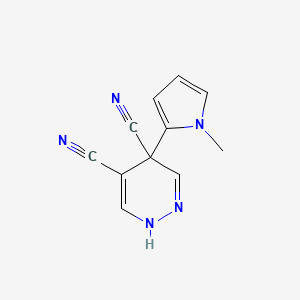
![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
